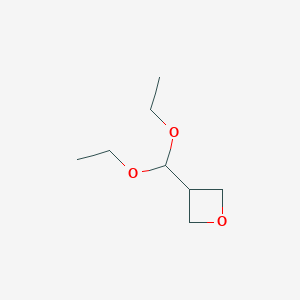
3-(Diethoxymethyl)oxetane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Diethoxymethyl)oxetane is a cyclic ether compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . This compound is characterized by a four-membered oxetane ring, which is known for its unique chemical properties and reactivity. The presence of the diethoxymethyl group further enhances its versatility in various chemical reactions and applications.
準備方法
The synthesis of 3-(Diethoxymethyl)oxetane can be achieved through several methods. One common approach involves the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures . This method, however, can lead to a variety of by-products, necessitating careful control of reaction conditions.
Another method involves the use of the Paternò-Büchi reaction, a photochemical reaction between a carbonyl compound and an alkene to form the oxetane ring . This reaction is particularly useful for synthesizing oxetane derivatives with high specificity and yield.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反応の分析
3-(Diethoxymethyl)oxetane undergoes a variety of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form various oxygenated derivatives.
Reduction: Reduction of the oxetane ring can lead to the formation of alcohols and other reduced products.
Major products formed from these reactions include oxetan-3-one, 3-nitrooxetane, and 3-aminooxetane, among others .
科学的研究の応用
3-(Diethoxymethyl)oxetane has found numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
作用機序
The mechanism of action of 3-(Diethoxymethyl)oxetane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets and pathways, leading to a range of chemical and biological effects . The compound’s reactivity is largely influenced by the strain in the four-membered oxetane ring, which makes it susceptible to nucleophilic attack and other chemical transformations .
類似化合物との比較
3-(Diethoxymethyl)oxetane can be compared with other oxetane derivatives, such as oxetan-3-one, 3-nitrooxetane, and 3-aminooxetane . These compounds share the common oxetane ring structure but differ in their substituents and chemical properties. For example, oxetan-3-one is a key intermediate in the synthesis of various oxetane derivatives, while 3-nitrooxetane and 3-aminooxetane are important in the field of energetic materials .
The uniqueness of this compound lies in its diethoxymethyl group, which imparts distinct chemical reactivity and versatility compared to other oxetane derivatives .
特性
IUPAC Name |
3-(diethoxymethyl)oxetane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-10-8(11-4-2)7-5-9-6-7/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHLQYQVEMOCAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1COC1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride](/img/structure/B2878862.png)
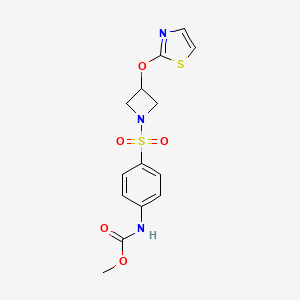
![3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2878866.png)
![1-(3-morpholin-4-yl-3-oxopropyl)-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2878872.png)
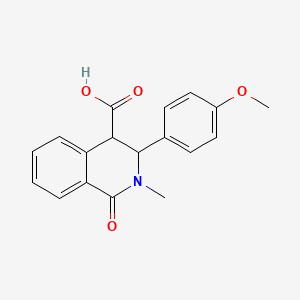
![Methyl 2-amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2878874.png)
![2-chloro-N-[(7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-ethylquinoline-4-carboxamide](/img/structure/B2878875.png)
![N-(4-fluorophenyl)-2-[4-[oxo(1-piperidinyl)methyl]-1-piperazinyl]acetamide](/img/structure/B2878876.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2878878.png)
![3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2878880.png)
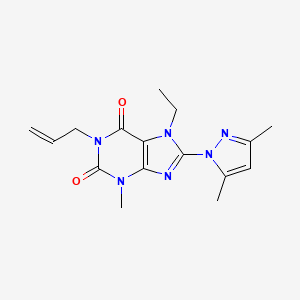
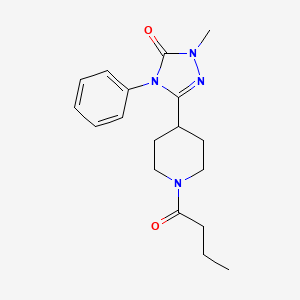
![ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2878885.png)
